molecular formula C22H20F4N6O7S B12389549 RIPK1-IN-18 (sulfate hydrate)

RIPK1-IN-18 (sulfate hydrate)

Cat. No.: B12389549
M. Wt: 588.5 g/mol
InChI Key: BWCCYGOIZVIBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RIPK1-IN-18 (sulfate hydrate) is a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound is primarily used in scientific research to study autoimmune diseases and other conditions where RIPK1 plays a critical role. RIPK1 is a key mediator of cell death and inflammation, making it a significant target for therapeutic interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of RIPK1-IN-18 (sulfate hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

RIPK1-IN-18 (sulfate hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

RIPK1-IN-18 (sulfate hydrate) has a wide range of scientific research applications:

    Chemistry: Used to study the mechanisms of RIPK1 inhibition and to develop new inhibitors with improved efficacy.

    Biology: Helps in understanding the role of RIPK1 in cell death and inflammation, providing insights into various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, neurodegenerative disorders, and inflammatory conditions.

    Industry: Used in the development of new drugs and therapeutic agents targeting RIPK1

Mechanism of Action

RIPK1-IN-18 (sulfate hydrate) exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways involved in cell death and inflammation. The compound binds to a unique hydrophobic pocket in the allosteric regulatory domain of RIPK1, stabilizing it in an inactive conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RIPK1-IN-18 (sulfate hydrate) is unique due to its high binding affinity and specificity for RIPK1. Unlike some other inhibitors, it does not signal through tumor necrosis factor receptor 2 (TNFR2), making it safer for use in the central nervous system .

Properties

Molecular Formula

C22H20F4N6O7S

Molecular Weight

588.5 g/mol

IUPAC Name

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one;sulfuric acid;hydrate

InChI

InChI=1S/C22H16F4N6O2.H2O4S.H2O/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32;1-5(2,3)4;/h1-3,6-10H,4-5,11H2,(H2,27,30);(H2,1,2,3,4);1H2

InChI Key

BWCCYGOIZVIBPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F.O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.